molecular formula C7H7BrOS B11715042 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one

1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one

Cat. No.: B11715042
M. Wt: 219.10 g/mol
InChI Key: MLGYQHYEBLLTHS-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, along with an ethanone group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-methylthiophene followed by the acylation of the resulting bromo derivative. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent and an acyl chloride or acetic anhydride for the acylation step .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes .

Comparison with Similar Compounds

1-(3-Bromo-4-methylthiophen-2-yl)ethan-1-one can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

1-(3-bromo-4-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H7BrOS/c1-4-3-10-7(5(2)9)6(4)8/h3H,1-2H3

InChI Key

MLGYQHYEBLLTHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1Br)C(=O)C

Origin of Product

United States

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